![molecular formula C25H20FN3 B2808879 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-39-6](/img/structure/B2808879.png)
1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family. It has gained significant attention in scientific research due to its potential for use in medicinal chemistry.
科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has developed novel synthesis methods for 1H-pyrazolo[3,4-b]quinolines, which are valued for their luminophore properties in electroluminescent devices. These compounds are produced through heating or microwave exposure of a mixture containing aromatic aldehyde, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and aromatic amine (K. Chaczatrian et al., 2004).
Optical Properties : The optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines have been investigated, showing their solution absorption and emission spectra in various solvents. This research offers insights into their applications in light-emitting devices and the influence of molecular structure on their optical behavior (K. Khachatryan et al., 2006).
Reactions and Molecular Structures : A study detailed the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to hydrazone derivatives and 1H-pyrazolo[3,4-b]quinolines. These compounds are noted for their antimicrobial and antiviral activities, highlighting the potential value of new derivatives in this chemical class (T. S. Kumara et al., 2016).
Fluorescence Quenching : The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation was explored. These derivatives are reported as highly efficient organic fluorescent materials, suitable for applications in light-emitting devices. The study provides insights into the dynamic and static quenching mechanisms affecting their fluorescence in the presence of protic acid, offering a basis for designing fluorescence-based sensors or switches (Linping Mu et al., 2010).
Applications in Material Science and Biology
Antifungal Activity : A series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives were synthesized and tested for antifungal activity. This research underlines the importance of structural modifications in enhancing biological activity and supports the potential use of these compounds in developing new antifungal agents (Yuan et al., 2011).
Electroluminescent and Photovoltaic Applications : Trifluoromethyl substituted derivatives of pyrazoles, including 6-CF3-1H-pyrazolo[3,4-b]quinolines, were synthesized and characterized for their potential in optoelectronic applications. The study demonstrates their fluorescence emissions and their use in constructing organic solar cells and light-emitting diodes, suggesting their applicability in photovoltaic and electroluminescent devices (M. Pokladko-Kowar et al., 2022).
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
It is known that pyrazole derivatives have diverse pharmacological effects . The compound’s interaction with its targets could involve binding to specific proteins or enzymes within the pathogen, disrupting their normal function and leading to the pathogen’s death or inhibition.
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and replication ofLeishmania and Plasmodium species .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that its action results in the death or inhibition of Leishmania and Plasmodium species . This could lead to a reduction in the severity of diseases caused by these pathogens.
特性
IUPAC Name |
1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKDPSDNBNNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

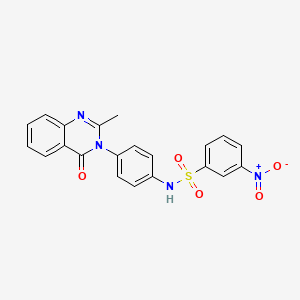
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)
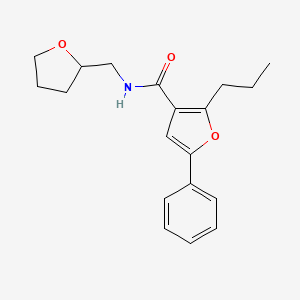
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
![Tert-butyl N-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)carbamate](/img/structure/B2808807.png)

![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
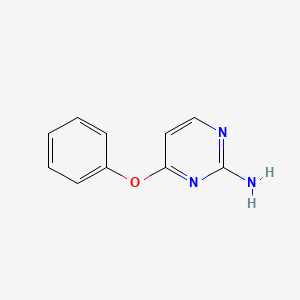
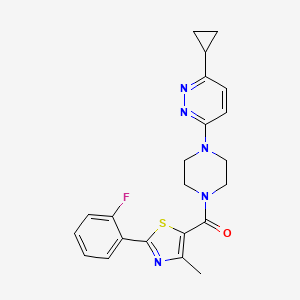

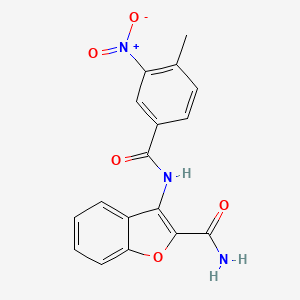
![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)